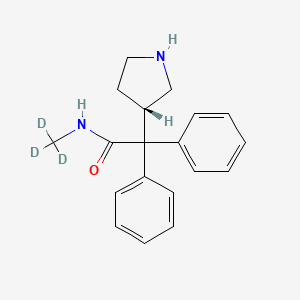
4-Methylhexanoyl-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhexanoyl-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzotriazole derivatives, including 4-Methylhexanoyl-1H-1,2,3-benzotriazole, typically involves the reaction of 1H-benzotriazole with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction . The specific synthetic route for this compound involves the acylation of 1H-benzotriazole with 4-methylhexanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of benzotriazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylhexanoyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like lead(IV) acetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Lead(IV) acetate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while reduction may produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
4-Methylhexanoyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a corrosion inhibitor for metals, particularly copper and its alloys.
Mecanismo De Acción
The mechanism of action of 4-Methylhexanoyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways in biological systems. The compound can form stable coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with enzymes and receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
Tolyltriazole: Another benzotriazole derivative with similar applications.
Benzimidazole: A structurally related compound with diverse biological activities.
Uniqueness
4-Methylhexanoyl-1H-1,2,3-benzotriazole is unique due to its specific acyl group, which imparts distinct chemical and physical properties. This uniqueness allows it to be used in specialized applications where other benzotriazole derivatives may not be as effective .
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(benzotriazol-1-yl)-4-methylhexan-1-one |
InChI |
InChI=1S/C13H17N3O/c1-3-10(2)8-9-13(17)16-12-7-5-4-6-11(12)14-15-16/h4-7,10H,3,8-9H2,1-2H3 |
Clave InChI |
AECDGKXNWBORMK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(=O)N1C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)


![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)


